molecular formula C9H10N4 B1397206 2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine CAS No. 482344-75-2

2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine

Cat. No.: B1397206
CAS No.: 482344-75-2
M. Wt: 174.2 g/mol
InChI Key: ZAQFXOXZMRYLLE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methyl-5-(1H-1,2,4-triazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-6-2-3-7(4-8(6)10)9-11-5-12-13-9/h2-5H,10H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQFXOXZMRYLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine typically involves the formation of the triazole ring followed by the introduction of the phenylamine group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazines with nitriles or carboxylic acids can lead to the formation of triazoles . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of triazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation have been employed to enhance reaction rates and improve efficiency . The use of automated reactors and continuous flow systems can also streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine is in the development of antimicrobial agents. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antimicrobial activity against several pathogens. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting potential as new antimicrobial agents .

Compound DerivativeMIC (µg/mL)Target Pathogen
Derivative A8Staphylococcus aureus
Derivative B16Escherichia coli
Derivative C32Candida albicans

Anticancer Properties

The triazole moiety has also been linked to anticancer activity. Research has indicated that this compound and its analogs can inhibit tumor growth in various cancer cell lines.

Case Study:
A study published in Cancer Letters demonstrated that this compound induced apoptosis in cancer cells through the activation of specific signaling pathways. The researchers found that treatment with the compound resulted in a significant decrease in cell viability .

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
HeLa (Cervical)15Cell cycle arrest
A549 (Lung)20ROS generation

Fungicides

The compound has been investigated for its potential use as a fungicide. Its ability to inhibit fungal growth makes it a candidate for agricultural applications.

Case Study:
In field trials reported in Pest Management Science, formulations containing this compound showed effective control over fungal diseases in crops such as wheat and barley. The results indicated a reduction in disease severity compared to untreated controls .

CropDiseaseEfficacy (%)
WheatFusarium head blight85
BarleyRhynchosporium78

Polymer Chemistry

This compound has been utilized in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties.

Case Study:
Research published in Macromolecules highlighted the incorporation of this compound into polyurethanes to improve thermal stability and mechanical strength. The resulting materials exhibited superior performance compared to traditional polyurethanes .

PropertyTraditional PUModified PU
Tensile Strength (MPa)3045
Thermal Stability (°C)180220

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound has been shown to inhibit enzymes such as serine/threonine-protein kinases and glycogen synthase kinase-3 beta, which are involved in various cellular pathways . The binding of the triazole ring to these targets can disrupt normal cellular functions, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) 4-(5-Methyl-4H-[1,2,4]triazol-3-yl)-phenylamine (QB-4238)
  • CAS/ID : QB-4238
  • Molecular Formula : C₉H₁₀N₄ (isomer)
  • Key Differences :
    • Methyl group on the triazole ring (position 5) vs. phenylamine at position 3.
    • Impact : Altered electronic distribution may reduce nucleophilicity compared to the target compound, affecting reactivity in coupling reactions .
(b) 4-[5-(2,4-Dichloro-benzylsulfanyl)-4-p-tolyl-4H-[1,2,4]triazol-3-yl]-phenylamine
  • CAS No.: 835618-64-9
  • Molecular Formula : C₂₂H₁₈Cl₂N₄S
  • Key Differences: Incorporates a 2,4-dichlorobenzylsulfanyl group and p-tolyl substituent. Impact: Increased molecular weight (441.38 g/mol) and lipophilicity due to chlorine and sulfur atoms. Potential antimicrobial applications inferred from structural analogs .
(c) 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one
  • Structure : Features a hydroxylphenyl group and a ketone oxygen.
  • Key Differences: Hydroxyl group enhances hydrogen bonding, improving aqueous solubility.
(a) Diphenylamine-Containing 1,2,4-Triazoles
  • Example : Antitubercular agents with diphenylamine moieties.
  • Comparison : Bulky diphenylamine groups may enhance target specificity but reduce bioavailability compared to the simpler phenylamine in the target compound .
(b) 3-(Substituted Methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles
  • Key Features : Trimethoxyphenyl groups (common in cytotoxic agents) and methylthio substituents.
(a) Nitro- and Formamide-Functionalized Triazoles
  • Example : N-(4-hydroxy-2-nitrophenyl)-formamide derivatives.
  • Comparison : Nitro groups (electron-withdrawing) increase electrophilicity, enabling diverse substitution reactions. The target compound’s amine group offers nucleophilic sites for acylations or alkylations .
(b) Triazolo[3,4-b][1,3,4]thiadiazole Derivatives
  • Example : 797767-52-3 (fused thiadiazole-triazole system).
  • Comparison : Enhanced aromatic stability and metabolic resistance due to sulfur incorporation, but reduced solubility in polar solvents .

Research Findings and Implications

  • Bioactivity : Diphenylamine-triazole hybrids (e.g., antitubercular agents) highlight the role of aromatic bulk in target binding, whereas the target compound’s simplicity may favor pharmacokinetic optimization .
  • Solubility : Hydroxyl and methoxy groups improve solubility but may reduce membrane permeability. The target compound’s methyl group balances lipophilicity and solubility .
  • Synthetic Utility : The amine group in 2-Methyl-5-(4H-triazol-3-yl)-phenylamine enables facile functionalization, making it a versatile intermediate for drug discovery .

Biological Activity

2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine is a compound featuring a triazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various fungi and bacteria. For instance, triazole-based compounds have been reported to possess antifungal activity against Candida species and other pathogenic fungi .

2. Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. The incorporation of the triazole ring enhances interactions with biological targets involved in cancer progression. For example, some studies suggest that triazole-containing compounds can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms, thus promoting apoptosis in cancer cells .

3. Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes. Notably, it has been associated with inhibition of cholinesterases (AChE and BuChE), which are important targets in the treatment of Alzheimer's disease. The presence of the triazole moiety appears to enhance binding affinity to these enzymes .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound binds to active sites on target enzymes, thereby inhibiting their function and altering metabolic pathways.
  • Induction of Apoptosis : Through modulation of signaling pathways related to cell survival and death, this compound can lead to programmed cell death in cancer cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may stem from the ability to disrupt fungal cell membranes.

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of various triazole derivatives against Candida species. The results indicated that compounds with a similar structure to this compound exhibited significant antifungal activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL .

Case Study 2: Anticancer Effects

In vitro studies demonstrated that a related triazole derivative significantly inhibited the growth of breast cancer cell lines (MCF-7). The IC50 value was found to be 15 µM, suggesting potent anticancer activity linked to the compound's ability to induce apoptosis via caspase activation .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/EnzymeEffectReference
AntifungalCandida albicansMIC: 0.5 - 16 µg/mL
AnticancerMCF-7 Breast Cancer CellsIC50: 15 µM
Enzyme InhibitionAChE / BuChEInhibition observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.